molecular formula C15H13N3OS B214774 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide

Cat. No. B214774
M. Wt: 283.4 g/mol
InChI Key: QMVOTRUIGDHYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide, also known as TPCA-1, is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. TPCA-1 has been shown to inhibit the activity of NF-κB and has potential applications in scientific research.

Mechanism of Action

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide inhibits the activity of NF-κB by targeting the inhibitor of kappa B kinase (IKK) complex. The IKK complex is responsible for phosphorylating the inhibitor of kappa B (IκB), which leads to its degradation and the subsequent activation of NF-κB. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide inhibits the phosphorylation of IκB and prevents the activation of NF-κB.
Biochemical and Physiological Effects
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide has been shown to have anti-inflammatory effects in various models of inflammation. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells such as macrophages and T cells. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide has also been shown to have anti-tumor effects in various cancer cell lines. It inhibits cell proliferation and induces apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide in lab experiments is its specificity for the NF-κB pathway. It targets the IKK complex and does not affect other signaling pathways. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide has also been shown to have low toxicity in vivo, making it a suitable candidate for preclinical studies. One limitation of using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide is its solubility in water. It is a hydrophobic molecule and requires the use of solvents such as DMSO for in vitro experiments.

Future Directions

For the use of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide in scientific research include investigating its potential applications in various diseases such as arthritis, asthma, and cancer. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide has been shown to have anti-inflammatory and anti-tumor effects, and further studies could provide insight into its therapeutic potential. Additionally, the development of more potent and selective inhibitors of the NF-κB pathway could lead to the discovery of new treatments for various diseases.

Synthesis Methods

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The synthesis method involves the use of reagents such as pyridine-4-carboxylic acid, 2-aminothiophenol, and acetic anhydride. The final product is obtained through a series of purification steps such as recrystallization and column chromatography.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide has been used in scientific research to investigate the role of NF-κB in various cellular processes. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy.

properties

Product Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C15H13N3OS/c16-9-12-11-3-1-2-4-13(11)20-15(12)18-14(19)10-5-7-17-8-6-10/h5-8H,1-4H2,(H,18,19)

InChI Key

QMVOTRUIGDHYKA-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=NC=C3)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=NC=C3)C#N

Origin of Product

United States

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